2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride
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Overview
Description
2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3Cl2NO4S It is a derivative of benzene, characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the nitration and sulfonation of 2,4-dichlorobenzene. The process begins with the nitration of 2,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 2,4-dichloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups depending on the electrophile used.
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Scientific Research Applications
2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can interact with biological targets, such as enzymes and receptors, by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents, making it less reactive in certain reactions.
4-Nitrobenzenesulfonyl chloride: Similar but with different substitution patterns, affecting its reactivity and applications.
1,4-Dichloro-2-nitrobenzene: Lacks the sulfonyl chloride group, limiting its use in sulfonamide synthesis.
Uniqueness
2,4-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
88519-66-8 |
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Molecular Formula |
C6H2Cl3NO4S |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2,4-dichloro-3-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(15(9,13)14)5(8)6(3)10(11)12/h1-2H |
InChI Key |
YZBSBKYDONUWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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